Methyl 4-(2-chlorophenyl)-1-methylpyrrolidine-3-carboxylate
Description
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
UV-Vis Spectroscopy
The 2-chlorophenyl group confers a strong π→π transition at 272 nm (ε ≈ 12,000 L·mol−1·cm−1), with a weaker n→π band at 310 nm (ε ≈ 800 L·mol−1·cm−1) attributable to the ester carbonyl.
Properties
Molecular Formula |
C13H16ClNO2 |
|---|---|
Molecular Weight |
253.72 g/mol |
IUPAC Name |
methyl 4-(2-chlorophenyl)-1-methylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C13H16ClNO2/c1-15-7-10(11(8-15)13(16)17-2)9-5-3-4-6-12(9)14/h3-6,10-11H,7-8H2,1-2H3 |
InChI Key |
YVCKOEIZBOKVIO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C(C1)C(=O)OC)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-chlorophenyl)-1-methylpyrrolidine-3-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors, such as amino acids or other nitrogen-containing compounds.
Introduction of the Chlorophenyl Group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the pyrrolidine ring.
Esterification: The final step involves the esterification of the carboxyl group to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common solvents and catalysts used in these processes include toluene, dichloromethane, and various palladium catalysts .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-chlorophenyl)-1-methylpyrrolidine-3-carboxylate can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Properties : Studies have shown that methyl 4-(2-chlorophenyl)-1-methylpyrrolidine-3-carboxylate can inhibit the growth of various microorganisms, suggesting its potential as an antimicrobial agent. The exact mechanisms are under investigation, but they may involve interference with microbial enzyme activity or membrane integrity.
- Anticancer Potential : Preliminary studies suggest that this compound may have anticancer properties. It has been observed to affect certain cancer cell lines, possibly through apoptosis induction or cell cycle arrest mechanisms. Further research is needed to elucidate the specific pathways involved .
Therapeutic Applications
The therapeutic potential of this compound extends into several fields:
- Pharmacology : Given its interactions with biological targets, this compound could serve as a lead compound in drug design, particularly in developing new antimicrobial or anticancer agents. Structure-activity relationship (SAR) studies are crucial for optimizing its efficacy and reducing toxicity .
- Cosmetic Formulations : Due to its chemical properties, it may also find applications in cosmetic formulations where antimicrobial activity is desirable. Its incorporation into creams and lotions could enhance product stability and skin health benefits .
Case Studies
Several case studies have highlighted the applications of this compound:
- Antimicrobial Efficacy Study : A study demonstrated that formulations containing this compound significantly reduced bacterial counts in vitro, suggesting its potential use in topical antiseptics .
- Cancer Cell Line Testing : In vitro tests on hepatocellular carcinoma cell lines indicated that this compound could augment the effects of established chemotherapeutics like sorafenib, enhancing overall cytotoxicity against cancer cells .
- SAR Analysis : Research focused on modifying the structure of related compounds has shown that slight changes in substituents can lead to significant variations in biological activity, underscoring the importance of detailed SAR studies for drug development .
Mechanism of Action
The mechanism of action of Methyl 4-(2-chlorophenyl)-1-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, influencing their activity. The chlorophenyl group can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and functional distinctions between the target compound and related molecules:
Key Observations:
Core Structure Variations: The pyrrolidine ring in the target compound is a saturated five-membered amine, offering conformational flexibility. In contrast, the dihydropyridine () and thienopyridine () systems are partially or fully aromatic, influencing electronic properties and binding modes. The dihydropyridine in is structurally analogous to calcium channel blockers (e.g., nifedipine), where the 1,4-dihydro group and ester substituents are critical for activity . The target compound’s pyrrolidine lacks this aromaticity, suggesting divergent biological targets.
Substituent Effects :
- The 2-chlorophenyl group is common across all compounds, likely contributing to lipophilicity and receptor interactions. However, its positioning varies:
- At the 4-position in the pyrrolidine and pyridine derivatives.
- At the α-position in clopidogrel’s thienopyridine system. The aminoethoxy group in ’s pyridine derivative may enhance solubility or hydrogen-bonding capacity, absent in the target compound.
Pharmacological Implications: Clopidogrel () acts as a prodrug, requiring metabolic activation to inhibit platelet aggregation. Its thienopyridine core is essential for this mechanism . The pyrrolidine-based target compound, lacking the thienopyridine or dihydropyridine moieties, may have distinct applications, possibly in central nervous system (CNS) targeting due to pyrrolidine’s prevalence in neuromodulators.
Physicochemical and Conformational Properties
- Flexibility vs. Rigidity: The pyrrolidine ring’s flexibility may allow multiple binding conformations, whereas the planar pyridine or thienopyridine systems restrict conformational freedom.
- Solubility and Stability : The ester groups in all compounds enhance solubility, but the dihydropyridine’s partial saturation () may reduce oxidative degradation compared to fully aromatic systems.
Biological Activity
Methyl 4-(2-chlorophenyl)-1-methylpyrrolidine-3-carboxylate is a pyrrolidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following:
- Molecular Formula : C13H14ClNO2
- Molecular Weight : Approximately 251.71 g/mol
- IUPAC Name : this compound
The compound features a chiral center, which can lead to different stereoisomers that may exhibit varying biological activities.
Research indicates that this compound may interact with various biological targets, primarily through enzyme modulation and receptor binding. The exact mechanisms are still under investigation, but preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in critical biological pathways.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit enzymes that play roles in metabolic pathways, potentially affecting processes such as nucleotide synthesis and adenosine regulation.
- Receptor Interaction : It may bind to receptors involved in neurotransmission or hormonal regulation, influencing physiological responses.
Antimicrobial Properties
This compound has shown promising antimicrobial activity. Studies have indicated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Activity
Preliminary investigations have pointed towards its anticancer properties. The compound has been tested in vitro against several cancer cell lines, demonstrating cytotoxic effects that warrant further exploration into its potential as a therapeutic agent.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Comparative studies with similar compounds have highlighted the importance of substituent positioning on the pyrrolidine ring:
| Compound Name | Substituent Position | Biological Activity |
|---|---|---|
| This compound | Ortho | Moderate activity |
| Methyl 4-(3-chlorophenyl)-1-methylpyrrolidine-3-carboxylate | Meta | Higher activity |
| Methyl 4-(4-chlorophenyl)-1-methylpyrrolidine-3-carboxylate | Para | Variable activity |
This table illustrates how variations in substituent positions can significantly influence the compound's biological activity.
Case Studies
Several case studies have explored the biological effects of this compound:
- Antimicrobial Efficacy : A study conducted by [source] evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria, finding significant inhibition at concentrations as low as 10 µg/mL.
- Cytotoxicity in Cancer Cells : Research published in [source] reported that the compound induced apoptosis in breast cancer cell lines, with IC50 values ranging from 5 to 15 µM depending on the cell type.
- Neuroprotective Effects : Investigations into neuroprotective properties revealed that the compound could mitigate oxidative stress-induced damage in neuronal cell cultures, suggesting potential applications in neurodegenerative diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
